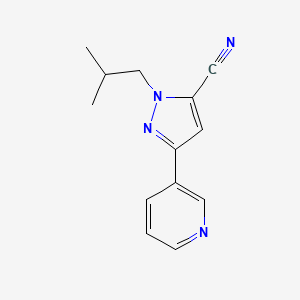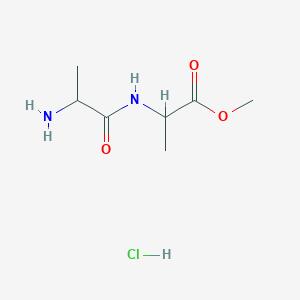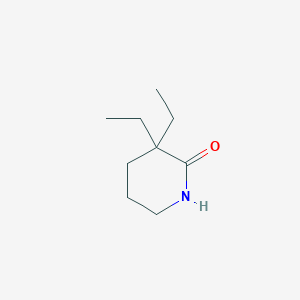
3,3-Diethyl-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-2-piperidinone is a chemical compound belonging to the class of piperidinones, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidinones are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Diethyl-2-piperidinone can be synthesized through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These methods are preferred for their scalability and efficiency in producing large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-2-piperidinone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams.
Reduction: Formation of piperidines.
Substitution: Introduction of different substituents on the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide in acetic acid for oxidation.
Reducing agents: Hydrogen gas with metal catalysts for reduction.
Substituting agents: Various alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include substituted piperidines and lactams, which are valuable intermediates in the synthesis of pharmaceuticals .
Aplicaciones Científicas De Investigación
3,3-Diethyl-2-piperidinone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-2-piperidinone involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is attributed to its ability to potentiate GABA-mediated chloride currents in neurons . This modulation of neurotransmitter activity helps in controlling seizures.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dialkyl-2-piperidinones: Similar in structure but differ in the alkyl groups attached.
Hexahydro-2H-azepin-2-ones: Another class of lactams with similar pharmacological properties.
Uniqueness
3,3-Diethyl-2-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity and influence its interaction with biological targets .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3,3-diethylpiperidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)6-5-7-10-8(9)11/h3-7H2,1-2H3,(H,10,11) |
Clave InChI |
FBHQJLKBGWTDRJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCNC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



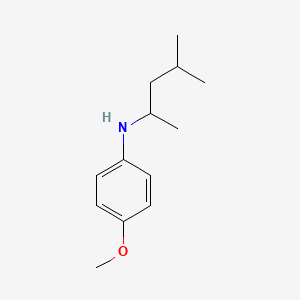

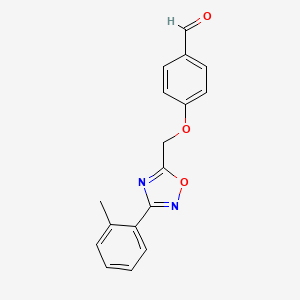
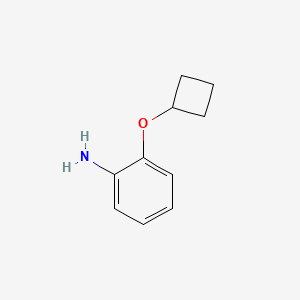
![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)

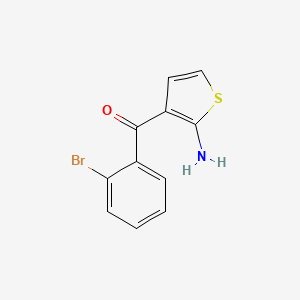
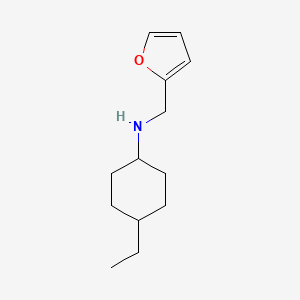
![N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide](/img/structure/B13319018.png)

